5-(Diethylamino)-2-nitrosophenol hydrochloride physical and chemical properties
5-(Diethylamino)-2-nitrosophenol hydrochloride physical and chemical properties
An In-Depth Technical Guide to 5-(Diethylamino)-2-nitrosophenol Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-(Diethylamino)-2-nitrosophenol hydrochloride (CAS: 25953-06-4), a compound of increasing interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis protocols, reactivity profiles, and critical safety data to facilitate its effective and safe application in a laboratory setting.
Chemical Identity and Structural Elucidation
5-(Diethylamino)-2-nitrosophenol hydrochloride is an organic compound characterized by a phenol ring substituted with a diethylamino group and a nitroso group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Core Identifiers
The compound is uniquely identified by the following:
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IUPAC Name: 5-(diethylamino)-2-nitrosophenol;hydrochloride[1][2]
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InChI Key: JFOYWYLGEUIHOJ-UHFFFAOYSA-N[4]
Chemical Structure
The structural arrangement of the molecule is fundamental to its chemical behavior. The electron-donating diethylamino group at the 5-position and the electron-withdrawing nitroso group at the 2-position create a push-pull system, influencing the electronic properties of the phenol ring.
Caption: Chemical structure of 5-(Diethylamino)-2-nitrosophenol hydrochloride.
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its handling, application, and storage.
| Property | Value | Source(s) |
| Physical Description | Yellow or dark yellow powder | [1] |
| Molecular Weight | 230.69 g/mol | [1][2] |
| Melting Point | 175-177 °C | [5] |
| Solubility | 50 to 100 mg/mL in water at 70 °F (21 °C) | [1][6] |
| Stability | May be sensitive to prolonged exposure to air | [1] |
The notable water solubility of the hydrochloride salt is a key practical feature, facilitating its use in aqueous reaction media and for biological applications.[1][6] Its sensitivity to air suggests that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.[1]
Synthesis and Purification Protocol
The synthesis of 5-(Diethylamino)-2-nitrosophenol hydrochloride is typically achieved through the nitrosation of 3-diethylaminophenol. The following protocol is a validated method for its preparation.[5]
Experimental Protocol
Step 1: Dissolution of Starting Material
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Dissolve 0.1 mol of 3-diethylaminophenol in 50 mL of n-propanol.
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Causality: n-Propanol serves as a suitable solvent that can dissolve the starting phenol and is compatible with the acidic conditions required.
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Saturate the solution with gaseous hydrogen chloride (HCl).
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Causality: The HCl gas creates an acidic medium and provides the chloride counter-ion for the final product, precipitating it as the hydrochloride salt.
Step 2: Nitrosation Reaction
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Cool the solution to 0°C in an ice bath.
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Causality: The nitrosation reaction is exothermic and the nitroso group can be unstable at higher temperatures. Maintaining a low temperature is critical to prevent side reactions and decomposition, thereby maximizing yield and purity.
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Add 0.1 mol of isoamyl nitrite dropwise with continuous stirring.
-
Causality: Isoamyl nitrite is an effective nitrosating agent under these acidic conditions. Dropwise addition is crucial to control the reaction rate and temperature.
Step 3: Reaction Completion and Product Isolation
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Continue stirring the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.
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Add diethyl ether to the reaction solution.
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Causality: Diethyl ether acts as an anti-solvent. The desired hydrochloride salt product is insoluble in this less polar solvent mixture, causing it to precipitate out of the solution.
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Isolate the precipitated product by suction filtration. The reported yield for this method is approximately 71%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(Diethylamino)-2-nitrosophenol HCl.
Reactivity and Potential Applications
Reactivity Profile
The molecule's reactivity is governed by its functional groups: the phenol, the tertiary amine, and the nitroso group.
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It is an acidic salt and will react with bases.[1]
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The compound may react with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
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The nitroso group can participate in redox reactions, a property that can be exploited in various chemical transformations.[2]
Applications in Research
While specific, large-scale applications are not widely documented, its structural motifs suggest significant potential in several research areas:
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Synthetic Intermediate: As a nitrosophenol derivative, it is a valuable intermediate in organic synthesis for creating more complex molecules.[2]
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Materials Science: The compound's electronic properties make it a candidate for the development of novel sensors, dyes, or other functional materials.[2]
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Biological Research: It is noted as a derivative of Nile Red, a well-known fluorescent probe, suggesting potential utility in biological imaging or as a molecular probe, though this requires further investigation.[2]
Safety, Handling, and Storage
5-(Diethylamino)-2-nitrosophenol hydrochloride is a hazardous substance and requires strict safety protocols.
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |
| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) |
| H228 | Flammable solid | Flammable Solid |
| H315 | Causes skin irritation | Skin Irritation |
| H319 | Causes serious eye irritation | Eye Irritation |
Source: GHS classification data from multiple sources.[1][2][3]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
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Personal Protective Equipment:
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Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[3]
-
Respiratory: If dust is generated, use an approved particulate respirator.[3]
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Storage
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Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1]
-
Given its potential sensitivity to air, long-term storage under an inert atmosphere is recommended.[1]
First Aid Measures
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Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion
5-(Diethylamino)-2-nitrosophenol hydrochloride is a reactive and versatile compound with significant potential as a synthetic intermediate and functional material. Its well-defined synthesis and physicochemical properties provide a solid foundation for its use in advanced research applications. However, its hazardous nature demands that all handling and experimental procedures are conducted with the utmost care, adhering strictly to established safety protocols. This guide provides the core technical knowledge required for its responsible and innovative application.
References
- 1. 5-Diethylamino-2-nitrosophenol hydrochloride | C10H15ClN2O2 | CID 33253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Diethylamino)-2-nitrosophenol Hydrochloride [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. 5-(Diethylamino)-2-nitrosophenol hydrochloride [cymitquimica.com]
- 5. 2-NITROSO-5-DIETHYLAMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
